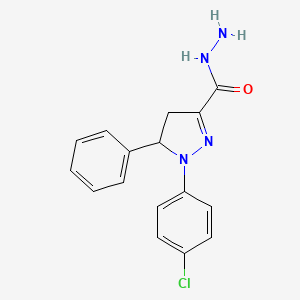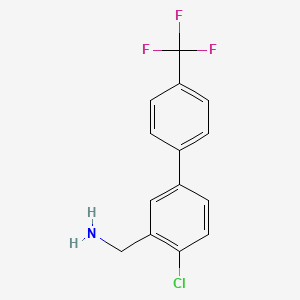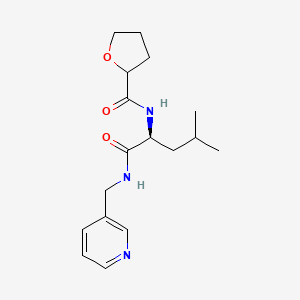
N-((S)-4-Methyl-1-oxo-1-((pyridin-3-ylmethyl)amino)pentan-2-yl)tetrahydrofuran-2-carboxamide
Übersicht
Beschreibung
N-((S)-4-Methyl-1-oxo-1-((pyridin-3-ylmethyl)amino)pentan-2-yl)tetrahydrofuran-2-carboxamide is a compound with potential uses in various fields such as medicinal chemistry, biochemistry, and industrial applications. Its unique structure contributes to its distinct properties, making it a compound of interest for researchers and industries alike.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of N-((S)-4-Methyl-1-oxo-1-((pyridin-3-ylmethyl)amino)pentan-2-yl)tetrahydrofuran-2-carboxamide involves multiple synthetic steps. Typically, the process begins with the synthesis of the tetrahydrofuran ring, followed by the introduction of the amino-pentanone side chain. The pyridin-3-ylmethyl group is introduced in a subsequent step. Reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure optimal yield and purity.
Industrial Production Methods
In an industrial setting, the synthesis may be scaled up using optimized reaction conditions that ensure consistency and efficiency. This often involves continuous flow chemistry techniques, where reagents are constantly fed into a reactor and the product is continuously extracted, which increases the efficiency and scalability of the process.
Analyse Chemischer Reaktionen
Types of Reactions
N-((S)-4-Methyl-1-oxo-1-((pyridin-3-ylmethyl)amino)pentan-2-yl)tetrahydrofuran-2-carboxamide undergoes various chemical reactions, including:
Oxidation: Using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions may occur at the pyridin-3-ylmethyl group.
Common Reagents and Conditions
Oxidation Reagents: Hydrogen peroxide, potassium permanganate.
Reduction Reagents: Lithium aluminum hydride.
Substitution Reagents: Nucleophiles like amines or thiols.
Major Products
The major products of these reactions vary, depending on the reagents and conditions used. For example, oxidation may lead to the formation of hydroxylated derivatives, while reduction could result in alcohol or amine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound is used as a building block for more complex molecules, serving as an intermediate in the synthesis of various pharmaceuticals and chemical probes.
Biology
In the field of biology, N-((S)-4-Methyl-1-oxo-1-((pyridin-3-ylmethyl)amino)pentan-2-yl)tetrahydrofuran-2-carboxamide is used in the study of enzyme interactions and as a ligand in receptor-binding studies.
Medicine
Its potential medicinal applications include acting as a precursor for the synthesis of drugs targeting specific biochemical pathways, potentially useful in treating certain diseases.
Industry
In the industrial sector, this compound finds use in the production of specialty chemicals and materials, contributing to the development of new products with unique properties.
Wirkmechanismus
The exact mechanism of action depends on the context in which the compound is used. Generally, it interacts with specific molecular targets, such as enzymes or receptors, by binding to active sites or allosteric sites, thereby modulating their activity. This can lead to various biochemical effects, such as inhibition of enzyme activity or activation of signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-((S)-4-Methyl-1-oxo-1-((pyridin-2-ylmethyl)amino)pentan-2-yl)tetrahydrofuran-2-carboxamide.
N-((S)-4-Methyl-1-oxo-1-((quinolin-3-ylmethyl)amino)pentan-2-yl)tetrahydrofuran-2-carboxamide.
Highlighting Uniqueness
Compared to similar compounds, N-((S)-4-Methyl-1-oxo-1-((pyridin-3-ylmethyl)amino)pentan-2-yl)tetrahydrofuran-2-carboxamide may offer unique binding affinities, reaction selectivities, and biological activities due to the specific arrangement of functional groups and the presence of the pyridin-3-ylmethyl substituent.
That’s it—an exploration of this compound. Anything else you’re interested in?
Eigenschaften
IUPAC Name |
N-[(2S)-4-methyl-1-oxo-1-(pyridin-3-ylmethylamino)pentan-2-yl]oxolane-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O3/c1-12(2)9-14(20-17(22)15-6-4-8-23-15)16(21)19-11-13-5-3-7-18-10-13/h3,5,7,10,12,14-15H,4,6,8-9,11H2,1-2H3,(H,19,21)(H,20,22)/t14-,15?/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBHSQUORQRMPOQ-MLCCFXAWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NCC1=CN=CC=C1)NC(=O)C2CCCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)NCC1=CN=CC=C1)NC(=O)C2CCCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[3-(4-Methoxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methanamine hydrochloride](/img/structure/B1434763.png)
![2-{2-[(Propan-2-yl)amino]ethoxy}ethan-1-ol hydrochloride](/img/structure/B1434765.png)
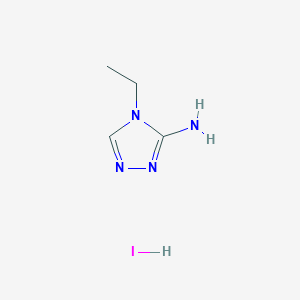

![N-[(10-oxido-9,10-dihydro-9-oxa-10-phosphaphenanthrene)methyl]-1,3,5-triazine-2,4,6-triamine](/img/structure/B1434768.png)
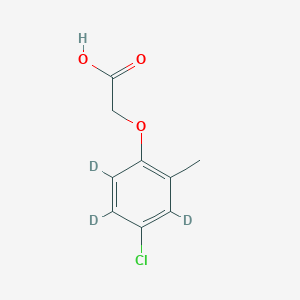
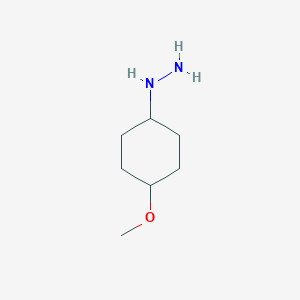
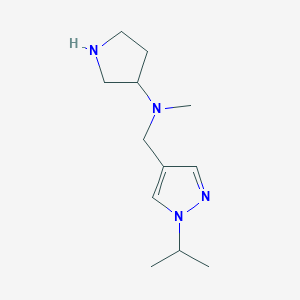
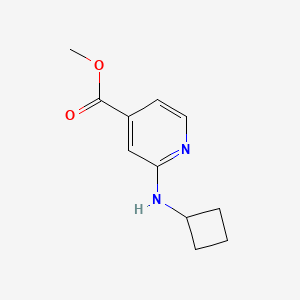
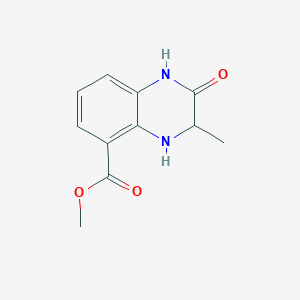
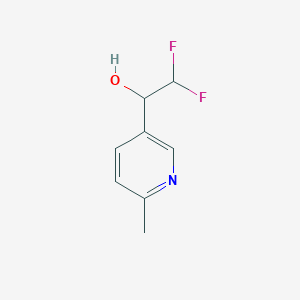
![2-[Cyclobutyl(ethyl)amino]ethan-1-ol](/img/structure/B1434781.png)
